3-hydroxyicosanoyl-CoA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

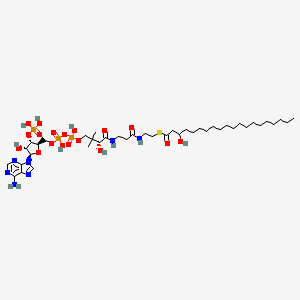

3-hydroxyicosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxyicosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxyicosanoic acid. It is a conjugate acid of a this compound(4-).

科学研究应用

Metabolic Engineering

3-Hydroxyicosanoyl-CoA plays a crucial role in the biosynthesis of fatty acids and other lipid compounds. Researchers have utilized this compound to enhance the production of medium-chain fatty acids through engineered strains of Escherichia coli.

- Case Study: Production of Medium-Chain Fatty Acids

- A study developed three strains of E. coli capable of producing over 1 g/L of medium-chain free fatty acids. The research highlighted the importance of 3-hydroxyacyl-CoA in linking fatty acid biosynthesis with oleochemical production, showcasing its potential for industrial applications in bioplastics and biofuels .

Enzymatic Studies

The compound is integral to various enzymatic reactions, particularly those involving acyl-CoA dehydrogenases and hydratases. These enzymes catalyze critical steps in fatty acid oxidation and biosynthesis.

- Case Study: Enoyl-CoA Hydratase Activity

- Research has demonstrated that this compound is a substrate for enoyl-CoA hydratases, which are essential in the beta-oxidation pathway. The kinetic properties of these enzymes were studied to understand their functional roles better, revealing that channeling mechanisms significantly enhance reaction efficiency .

Drug Development and Pathogenicity Studies

The compound's derivatives have implications in drug development, particularly in targeting bacterial virulence factors.

- Case Study: Targeting Pseudomonas aeruginosa

- Structural studies on the enzyme DspI from Pseudomonas aeruginosa revealed that it catalyzes the dehydration of 3-hydroxydecanoyl-CoA, which is crucial for synthesizing virulence factors like pyocyanin. This insight provides a foundation for developing drugs targeting quorum sensing pathways in bacterial infections .

Biochemical Pathways and Lipid Metabolism

This compound is involved in various biochemical pathways, influencing lipid metabolism and cellular signaling.

- Impact on Insulin Resistance

Synthetic Biology Applications

The compound's versatility makes it a valuable tool in synthetic biology for constructing novel metabolic pathways.

- Case Study: Engineering Fatty Acid Biosynthesis

化学反应分析

Role in Fatty Acid β-Oxidation

3-Hydroxyicosanoyl-CoA is a critical intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs). This process occurs in peroxisomes due to the length of the acyl chain, which exceeds the substrate specificity of mitochondrial enzymes .

Key Reactions:

-

Dehydrogenation : this compound is oxidized to 3-ketoicosanoyl-CoA via 3-hydroxyacyl-CoA dehydrogenase , utilizing NAD⁺ as a cofactor .

-

Thiolytic Cleavage : The 3-keto intermediate undergoes cleavage by thiolase , releasing acetyl-CoA and a shortened acyl-CoA (stearoyl-CoA, C18) .

Table 1: Enzymatic Steps in β-Oxidation of 3-Hydroxyacyl-CoA Derivatives

| Step | Enzyme | Cofactor | Product |

|---|---|---|---|

| Dehydration | Enoyl-CoA hydratase | – | trans-2-Enoyl-CoA |

| Oxidation | 3-Hydroxyacyl-CoA dehydrogenase | NAD⁺ | 3-Ketoacyl-CoA |

| Thiolysis | Thiolase | CoA-SH | Acetyl-CoA + Shortened acyl-CoA |

Adapted from HMDB and IUBMB entries on analogous hydroxyacyl-CoAs.

Enzyme Specificity and Chain-Length Dependence

Enzymes such as HSD17B4 (peroxisomal multifunctional enzyme type 2) exhibit broad substrate specificity but show reduced efficiency with longer acyl chains. For example:

-

HSD17B4 catalyzes hydration and dehydrogenation reactions for C10–C20 substrates but prefers medium-chain (C8–C12) derivatives .

-

Mitochondrial 3-hydroxyacyl-ACP dehydratase (mtHD) demonstrates higher activity toward shorter enoyl-CoA substrates (e.g., C10) compared to C16 .

Research Findings:

-

Substrate kinetics for mtHD revealed a Kₘ of 12.5 µM for trans-Δ2-decenoyl-CoA (C10) versus 25 µM for palmitoleoyl-CoA (C16), indicating reduced affinity for longer chains .

-

Peroxisomal β-oxidation is uniquely adapted for VLCFAs, with this compound likely processed here due to its length .

Alternative Metabolic Pathways

This compound may participate in:

-

Lipid A Biosynthesis : Bacterial studies suggest hydroxyacyl-CoA derivatives contribute to lipid A-like molecule assembly .

Analytical and Synthetic Challenges

-

Synthesis : Methods for preparing 3-hydroxydecanoyl-CoA (C10) involve enzymatic condensation of acetyl-CoA with octanoyl-CoA , suggesting similar strategies could generate this compound.

-

Detection : Radio-gas chromatography and mass spectrometry are critical for identifying intermediates in β-oxidation pathways .

Pathophysiological Implications

-

Lipotoxicity : Accumulation of long-chain acyl-CoAs like this compound correlates with insulin resistance and mitochondrial dysfunction .

-

Neurological Disorders : Defects in peroxisomal β-oxidation enzymes (e.g., HSD17B4) are linked to Zellweger syndrome, emphasizing the importance of VLCFA metabolism .

属性

分子式 |

C41H74N7O18P3S |

|---|---|

分子量 |

1078.1 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyicosanethioate |

InChI |

InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,34-,35-,36+,40-/m1/s1 |

InChI 键 |

KNSVYMFEJLUJST-MJMSVFGZSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。